
cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-(4-chlorobenzyl)oxime
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Description
Cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-(4-chlorobenzyl)oxime is a useful research compound. Its molecular formula is C19H19ClN2O and its molecular weight is 326.82. The purity is usually 95%.
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Biological Activity
Cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-(4-chlorobenzyl)oxime, with the CAS number 860784-54-9, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound's biological activity can be attributed to its structural features, particularly the cyclopropyl and pyridine moieties. These structures are known to interact with various biological targets, potentially influencing pathways related to inflammation, infection, and cancer.
Antifungal Activity
Recent studies have highlighted the antifungal properties of compounds similar to this compound. For instance, derivatives containing similar heterocyclic structures have shown significant activity against fungal strains such as Fusarium oxysporum. The structure-activity relationship (SAR) suggests that modifications at specific positions can enhance antifungal efficacy .
Antibacterial Activity
The compound has also been evaluated for antibacterial properties. In vitro tests indicate moderate activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The presence of the chlorobenzyl group appears to enhance the compound's interaction with bacterial cell membranes, increasing its efficacy .
Case Studies
- Study on Antifungal Efficacy : A recent investigation into various oxime derivatives revealed that this compound exhibited superior antifungal activity compared to standard treatments. The study noted a correlation between the presence of halogen substituents and increased antifungal potency .
- Antibacterial Testing : In a comparative study assessing multiple compounds for antibacterial activity, this compound was tested against resistant strains of bacteria. Results indicated that this compound could serve as a lead structure for developing new antibacterial agents .
Properties
IUPAC Name |
(Z)-N-[(4-chlorophenyl)methoxy]-1-cyclopropyl-1-(6-cyclopropylpyridin-3-yl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O/c20-17-8-1-13(2-9-17)12-23-22-19(15-5-6-15)16-7-10-18(21-11-16)14-3-4-14/h1-2,7-11,14-15H,3-6,12H2/b22-19- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAVAVAKUVHEBC-QOCHGBHMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)C(=NOCC3=CC=C(C=C3)Cl)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=NC=C(C=C2)/C(=N\OCC3=CC=C(C=C3)Cl)/C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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